(4aR,7aS)-1-(2-ethylbenzoyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one
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Overview
Description
(4aR,7aS)-1-(2-ethylbenzoyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aS)-1-(2-ethylbenzoyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the use of N-heterocyclic carbene-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines . This method provides excellent yields and enantioselectivities under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(4aR,7aS)-1-(2-ethylbenzoyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
(4aR,7aS)-1-(2-ethylbenzoyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit microtubule polymerization.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism by which (4aR,7aS)-1-(2-ethylbenzoyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one exerts its effects involves binding to specific molecular targets. For instance, in its role as an anticancer agent, it binds to the colchicine site on tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridin-6-ones: These compounds share a similar core structure and have been studied for their biological activities.
Pyridine Derivatives: Compounds like pyridine sulfinates are used in similar nucleophilic coupling reactions.
Uniqueness
What sets (4aR,7aS)-1-(2-ethylbenzoyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one apart is its specific substitution pattern and stereochemistry, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
(4aR,7aS)-1-(2-ethylbenzoyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-12-7-4-5-8-13(12)17(21)19-10-6-9-14-15(19)11-18(2)16(14)20/h4-5,7-8,14-15H,3,6,9-11H2,1-2H3/t14-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZZDQCEKYHFEP-HUUCEWRRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)N2CCCC3C2CN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1C(=O)N2CCC[C@@H]3[C@H]2CN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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